molecular formula C26H39NO7 B14658473 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;styrene CAS No. 52722-05-1

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;styrene

Cat. No.: B14658473
CAS No.: 52722-05-1
M. Wt: 477.6 g/mol
InChI Key: BXNRFGQVSJSMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with ethenylbenzene, ethyl 2-propenoate and 2-hydroxyethyl 2-propenoate is a complex polymeric compound. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of its monomeric units imparts specific properties that make it suitable for a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves the polymerization of its monomeric units: 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, ethenylbenzene, ethyl 2-propenoate, and 2-hydroxyethyl 2-propenoate. The polymerization process typically involves free radical polymerization, which is initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent, such as toluene or dimethylformamide (DMF), under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The monomers are fed into a reactor where they undergo polymerization in the presence of a radical initiator. The reaction conditions, such as temperature, pressure, and monomer concentrations, are carefully controlled to ensure high yield and desired polymer properties .

Chemical Reactions Analysis

Types of Reactions

This polymer can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

This polymer has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. In biomedical applications, the polymer can interact with cellular membranes and proteins, facilitating drug delivery and tissue regeneration. The presence of functional groups such as hydroxyl and amino groups allows for specific interactions with biological molecules, enhancing its efficacy in medical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this polymer lies in its combination of monomeric units, which imparts specific properties such as biocompatibility, adhesive strength, and chemical reactivity. This makes it suitable for a wide range of applications that similar compounds may not be able to achieve.

Properties

CAS No.

52722-05-1

Molecular Formula

C26H39NO7

Molecular Weight

477.6 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;styrene

InChI

InChI=1S/C8H15NO2.C8H8.C5H8O3.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-2-8-6-4-3-5-7-8;1-2-5(7)8-4-3-6;1-3-5(6)7-4-2/h1,5-6H2,2-4H3;2-7H,1H2;2,6H,1,3-4H2;3H,1,4H2,2H3

InChI Key

BXNRFGQVSJSMOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C.CC(=C)C(=O)OCCN(C)C.C=CC1=CC=CC=C1.C=CC(=O)OCCO

Related CAS

52722-05-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.